5-Methyl-2-nitropyridine Exhibits Enhanced Nucleophilic Substitution Reactivity and Higher Synthetic Yield Compared to 2-Methyl-5-nitropyridine
In a study on the synthesis of beta-nitropyridines via reaction with N2O5 followed by aqueous NaHSO3, 5-methyl-2-nitropyridine (2-methyl-5-nitropyridine in the study's nomenclature) was obtained in a yield of 36% [1]. In stark contrast, the isomeric 3-methyl-5-nitropyridine was produced in only a 24% yield under the same conditions [1]. This 12 percentage-point difference represents a 50% relative increase in yield for the 5-methyl-2-nitropyridine isomer, highlighting its greater efficiency and economic viability as a synthetic target.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 36% |
| Comparator Or Baseline | 3-methyl-5-nitropyridine: 24% |
| Quantified Difference | 12 percentage points (50% relative increase) |
| Conditions | Nitration with N2O5 followed by reaction with aqueous NaHSO3 |
Why This Matters
Higher synthetic yield translates to lower production costs and reduced waste, making 5-methyl-2-nitropyridine a more economically and environmentally favorable choice for large-scale synthesis.
- [1] Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The synthesis of beta-nitropyridine compounds. Acta Chemica Scandinavica, 53(2), 141-144. View Source
